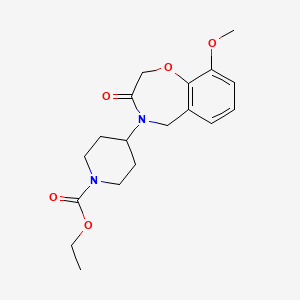
ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H24N2O5 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.16852187 g/mol and the complexity rating of the compound is 478. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-(9-methoxy-3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on available research findings, case studies, and structural characteristics.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C16H20N2O4
- Molecular Weight : 304.35 g/mol
Structural Features
The structure features a piperidine ring and a benzoxazepine moiety, which are critical for its biological activity. The methoxy and keto groups contribute to its reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzoxazepine showed effectiveness against various bacterial strains, suggesting that this compound may share similar properties .
Anticancer Activity
Several studies have explored the anticancer potential of benzoxazepine derivatives. For instance, a related compound was shown to inhibit cell proliferation in cancer cell lines by inducing apoptosis through mitochondrial pathways . The specific mechanism of action for this compound remains to be fully elucidated but may involve similar pathways.
Neuroprotective Effects
There is emerging evidence that compounds with a benzoxazepine structure may possess neuroprotective effects. For example, studies have indicated that these compounds can modulate neurotransmitter systems and exhibit anti-inflammatory properties in neurodegenerative models . This suggests potential applications in treating conditions such as Alzheimer's disease.
Case Study: Antimicrobial Testing
A recent study tested various derivatives of benzoxazepine for their antimicrobial efficacy. This compound was included in the screening process. Results indicated a notable inhibition of growth against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
Table of Biological Activities
Propiedades
IUPAC Name |
ethyl 4-(9-methoxy-3-oxo-5H-1,4-benzoxazepin-4-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-3-24-18(22)19-9-7-14(8-10-19)20-11-13-5-4-6-15(23-2)17(13)25-12-16(20)21/h4-6,14H,3,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFSIYOAONRQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2CC3=C(C(=CC=C3)OC)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














